N-trans-Feruloyltyramine

Descripción general

Descripción

La N-trans-Feruloyltiamina es un compuesto fenólico natural que se encuentra en varias plantas, entre ellas Cannabis sativa y Piper nigrum . Es conocida por sus propiedades antioxidantes, antiinflamatorias y citotóxicas, lo que la convierte en un tema de interés en varios campos de la investigación científica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La N-trans-Feruloyltiamina se puede sintetizar mediante la reacción enzimática catalizada por la N-feruloyltransferasa de la tiamina. Esta enzima facilita la reacción entre el feruloyl-CoA y la tiamina, lo que da como resultado la formación de N-trans-Feruloyltiamina y CoA . Las condiciones de reacción suelen implicar el mantenimiento de un pH y una temperatura óptimos para garantizar la actividad enzimática.

Métodos de producción industrial

La producción industrial de N-trans-Feruloyltiamina implica la extracción de fuentes vegetales como Cannabis sativa. El proceso de extracción incluye la extracción con disolventes utilizando disolventes como cloroformo, diclorometano, acetato de etilo, DMSO y acetona . El compuesto extraído se purifica posteriormente mediante técnicas cromatográficas para lograr altos niveles de pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

La N-trans-Feruloyltiamina sufre varias reacciones químicas, que incluyen:

Oxidación: Presenta propiedades antioxidantes al eliminar los radicales libres y reducir el estrés oxidativo.

Sustitución: Puede inhibir la melanogénesis induciendo la regulación a la baja de la tirosinasa de forma dependiente de la dosis.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno (para estudios de estrés oxidativo) y varios disolventes como DMSO y metanol para la disolución . Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar una actividad óptima.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen especies reactivas de oxígeno reducidas, tirosinasa regulada a la baja y otros metabolitos que contribuyen a sus actividades biológicas .

Aplicaciones Científicas De Investigación

Synthesis of N-trans-Feruloyltyramine

This compound can be synthesized through the coupling of ferulic acid and tyramine. The reaction typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The overall process involves:

- Extraction : Isolating ferulic acid and tyramine from natural sources.

- Chemical Coupling : Using controlled conditions to ensure high purity and yield.

- Purification : Techniques such as chromatography may be used to purify the final product.

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. Research indicates that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. It also suppresses inducible nitric oxide synthase (iNOS) and inhibits nuclear factor-kappa B (NF-κB), a key regulator of inflammation.

Case Study : A study involving Wistar rats demonstrated that NTF treatment significantly reduced memory impairment induced by scopolamine, highlighting its potential neuroprotective effects against neurodegenerative diseases like Alzheimer's .

Antioxidant Activity

NTF exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related conditions. It has been shown to scavenge free radicals effectively, thus mitigating cellular damage .

Research Findings : In vitro studies have indicated that NTF can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and xanthine oxidase (XOD), making it a candidate for further exploration in antioxidant therapies .

Industrial Applications

This compound is utilized in the development of natural health products and nutraceuticals due to its bioactive properties. Its presence in various edible plants enhances the nutritional value of these products.

Nutraceutical Development

The compound is being evaluated for its potential in dietary supplements aimed at weight management. A current study is investigating its effects on fat loss among overweight adults, emphasizing its role as a bioactive compound in health promotion .

Summary Table of Applications

Mecanismo De Acción

La N-trans-Feruloyltiamina ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo al inhibir la producción de especies reactivas de oxígeno.

Actividad antiinflamatoria: Regula a la baja COX-2 e iNOS mediante la supresión de AP-1 y la vía de señalización JNK en los macrófagos.

Actividad citotóxica: Presenta citotoxicidad contra líneas celulares de cáncer induciendo la apoptosis e inhibiendo la proliferación celular.

Comparación Con Compuestos Similares

La N-trans-Feruloyltiamina es estructuralmente similar a otros compuestos fenólicos como la N-trans-coumaroiltiamina y la N-trans-feruloyloctopamina . es única en sus potentes propiedades antioxidantes y antiinflamatorias, así como en su capacidad para inhibir la melanogénesis de forma más eficaz que el ácido kójico .

Lista de compuestos similares

- N-trans-Coumaroiltiamina

- N-trans-Feruloyloctopamina

- 5,7-Dihidroxi-8-metoxiflavona

- (3S)-3,5,4′-Trihidroxi-7-metoxí-6-metilhomoisoflavonona

Actividad Biológica

N-trans-Feruloyltyramine (NTF) is a phenylpropanoid compound recognized for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of NTF, supported by various research findings and case studies.

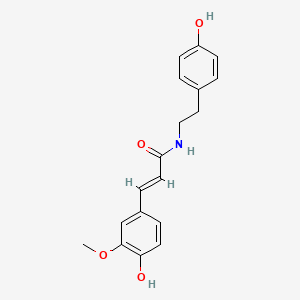

- Chemical Formula : C18H19NO4

- Molecular Weight : 313.4 g/mol

- CAS Number : 66648-43-9

- Purity : > 98%

Antioxidant Activity

NTF exhibits potent antioxidant properties, effectively scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. Research indicates that NTF can reduce ROS production induced by amyloid-beta (Aβ)(1-42), which is significant in neurodegenerative diseases such as Alzheimer's disease .

Anti-inflammatory Effects

NTF has been shown to possess anti-inflammatory properties by downregulating cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This action involves the suppression of the activation protein-1 (AP-1) and the c-Jun N-terminal kinase (JNK) signaling pathway, leading to decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2) .

Anticancer Properties

Studies have demonstrated that NTF exhibits cytotoxicity against various cancer cell lines, including the P-388 leukemia cell line. It has also shown potential in inhibiting cell migration and invasion in glioma cells, suggesting its use as an anti-metastatic agent .

Neuroprotective Effects

In animal models, NTF has been found to protect against scopolamine-induced memory impairment and cholinergic dysfunction. It inhibits apoptosis and inflammation in the brain by modulating signaling pathways related to these processes .

Melanogenesis Inhibition

NTF has been identified as a potent inhibitor of melanogenesis, demonstrating greater efficacy than kojic acid in downregulating tyrosinase activity in a dose-dependent manner. This property suggests potential applications in cosmetic formulations aimed at skin lightening .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects in Rat Models

A study investigated the effects of NTF on scopolamine-induced cognitive decline in Wistar rats. The results indicated that treatment with NTF significantly improved spatial memory performance in the Morris water maze test while simultaneously reducing inflammatory markers and promoting cholinergic function in critical brain regions .

Case Study: Anticancer Activity Against Glioma Cells

Another study evaluated the anti-cancer properties of NTF on glioma cell lines. The findings revealed that NTF not only inhibited cell proliferation but also induced apoptosis through modulation of key signaling pathways involved in cell cycle regulation .

Propiedades

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNKDMSXVRADT-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904143 | |

| Record name | Feruloyltyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moupinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66648-43-9, 65646-26-6 | |

| Record name | N-trans-Feruloyltyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Feruloyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065646266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-trans-Feruloyltramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066648439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Feruloyltyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-TRANS-FERULOYLTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC99S6JM5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moupinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144.5 - 145 °C | |

| Record name | Moupinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.